Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate
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Overview
Description
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group and a sulfonate ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methyl 4-methylbenzenesulfonate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Hydrolysis: Formation of 2-hydroxybenzoic acid and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the aromatic ring.
Scientific Research Applications
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The sulfonate ester group can act as a leaving group in enzymatic reactions, facilitating the formation of active metabolites. The aromatic ring can also participate in π-π interactions with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate can be compared with other benzoate esters and sulfonate esters:
Methyl 4-hydroxybenzoate: Similar in structure but lacks the sulfonate ester group, leading to different reactivity and applications.
Ethyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate: Similar but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 2-[(4-chlorobenzenesulfonyl)oxy]benzoate: Contains a chlorine substituent on the aromatic ring, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C15H14O5S |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C15H14O5S/c1-11-7-9-12(10-8-11)21(17,18)20-14-6-4-3-5-13(14)15(16)19-2/h3-10H,1-2H3 |
InChI Key |
BHUYDZDOMFVDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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